
2-(4-Chlorophenyl)malonaldehyde
Overview
Description
2-(4-Chlorophenyl)malonaldehyde (IUPAC name: 2-(4-chlorophenyl)propanedial) is an aromatic aldehyde derivative with the molecular formula C₉H₇ClO₂ (molecular weight: 182.60 g/mol) . It features a para-chlorophenyl group attached to a malonaldehyde backbone (propanedial), giving it distinct electronic and steric properties. Key identifiers include:
The compound is commercially available (e.g., Thermo Scientific™, 95% purity) and used in organic synthesis and pharmaceutical research . Its melting point is reported as 140–143°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)malonaldehyde typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)malonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Chlorophenyl)malondialdehyde is a chemical compound with a variety of applications in scientific research. It is also known by other names, including 2-(4-Chlorophenyl)propanedial .
Chemical Properties
- Formula : C9H7ClO2
- Molecular Weight : 182.60 g/mol
- Purity : Typically available with a purity of 95%
- Form : Crystalline powder
- Melting Point : 137°C to 143°C
- Solubility : Negligible solubility in water
Synonyms
- 2-4-chlorophenyl malonaldehyde
- 2-4-chlorophenyl propanedial
- 4-chlorophenyl propane-1,3-dial
- 2-4-chlorophenyl malon-dialdehyde
- 2-4-chlorophenyl propane-1,3-dione
Safety and Handling
Research Applications
2-(4-Chlorophenyl)malondialdehyde is used in various scientific applications, including:
- Oxidative Stress Marker : Malondialdehyde (MDA) is a product of lipid peroxidation and is used as a biomarker of oxidative stress in allergy-related diseases .
- Modification of Proteins : MDA can cause aberrant covalent modifications of proteins, which has been observed in lipofuscin granules from human eyes. These modifications are associated with age-related retinal diseases .
- Synthesis : Diethyl 2-(4-chlorophenyl)malonate can be synthesized using 4-chlorobromobenzene and diethyl malonate with caesium carbonate in N,N-dimethylformamide .
Malondialdehyde (MDA) in Biological Systems
Malondialdehyde (MDA) is a widely studied product of lipid peroxidation (LPO) and serves as a biomarker for oxidative stress . It can exist in free form or covalently bound to proteins, nucleic acids, and other substances in biological materials .
Methods to Assess LPO by Determining MDA
Special precautions are required during the pre-analysis stage to accurately measure MDA in biological samples .
MDA's Role in Retinal Diseases
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)malonaldehyde involves its reactivity with various biological molecules. It can form adducts with proteins and nucleic acids, potentially affecting their function. The compound’s electrophilic nature allows it to interact with nucleophilic sites in biomolecules, leading to potential biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Chlorophenyl Derivatives
Compounds sharing the molecular formula C₉H₇ClO₂ but differing in functional group arrangement or substituent position include:
Key Differences :
- Functional Groups : Unlike chlorocinnamic acids (carboxylic acids) or 1,2-propandione (diketone), this compound contains two aldehyde groups, enhancing its electrophilicity and reactivity in condensation reactions .
Comparison with Malonaldehyde (Propanedial)
Malonaldehyde (propanedial, C₃H₄O₂) is a simpler aldehyde without aromatic substituents:
Notable Contrasts:
- The chlorophenyl group in this compound increases molecular weight and hydrophobicity, making it less volatile but more lipophilic than malonaldehyde .
- Malonaldehyde’s instability limits its commercial availability, whereas this compound is stabilized by the aromatic ring and sold as a pure solid .
Comparison with 2-(4-Chlorophenyl)malonic Acid
2-(4-Chlorophenyl)malonic acid (C₉H₇ClO₄) shares the same aryl group but replaces aldehyde groups with carboxylic acids:
Key Insight : The aldehyde groups in this compound favor nucleophilic addition reactions , while the carboxylic acid groups in its malonic counterpart enable condensation or decarboxylation pathways .
Research Findings and Data
Predicted Collision Cross-Section (CCS)
This compound’s CCS values (via ion mobility spectrometry) highlight its conformational flexibility:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 183.02074 | 133.8 |
[M+Na]⁺ | 205.00268 | 147.9 |
[M-H]⁻ | 181.00618 | 135.6 |
These values distinguish it from less polar analogs like chlorocinnamic acids, which likely exhibit smaller CCS due to reduced conformational freedom .
Biological Activity
2-(4-Chlorophenyl)malonaldehyde, a compound with notable chemical properties, has garnered attention in recent years for its biological activities. This article provides a comprehensive overview of its biological effects, focusing on antioxidant properties, enzyme inhibition, and potential therapeutic applications.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : C10H7ClO2
- Molecular Weight : 196.61 g/mol
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , making it a compound of interest in the field of oxidative stress research. Its ability to scavenge free radicals has been documented in various studies.
The antioxidant mechanism involves:
- Scavenging of Reactive Oxygen Species (ROS) : The compound effectively reduces levels of ROS, which are implicated in cellular damage.
- Enhancement of Antioxidant Enzymes : It has been shown to increase the activity of key antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD), thereby enhancing the cellular defense against oxidative stress .
Enzyme Inhibition
Apart from its antioxidant properties, this compound has demonstrated inhibitory effects on certain enzymes relevant to metabolic processes.
Key Findings:
- Carbohydrate-Hydrolyzing Enzymes : Studies have shown that this compound can inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition may have implications for managing conditions like diabetes by regulating blood sugar levels .
- Hypolipidemic Effects : The compound has also been evaluated for its potential to lower lipid levels, suggesting a role in managing hyperlipidemia .
Case Studies and Research Findings
-
Antioxidant Activity Assessment :
- A study conducted on various organoselenium compounds reported that this compound exhibited superior antioxidant properties compared to other tested compounds. The assessment involved measuring the reduction of lipid peroxidation markers in vitro and in vivo models .
- Diabetes Management :
- Neuroprotective Effects :
Comparative Biological Activity Table
Property | This compound | Other Compounds |
---|---|---|
Antioxidant Activity | High | Variable |
α-Amylase Inhibition | Moderate | High (e.g., Acarbose) |
α-Glucosidase Inhibition | High | Moderate |
Lipid Lowering Effect | Significant | Variable |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 2-(4-Chlorophenyl)malonaldehyde, and how should data interpretation account for structural variations?
- Methodology : Fourier-transform infrared (FTIR) spectroscopy and terahertz (THz) spectroscopy are highly effective for structural elucidation. FTIR identifies functional groups (e.g., aldehyde and chlorophenyl moieties), while THz spectroscopy resolves low-frequency vibrational modes critical for distinguishing subtle conformational changes. Data interpretation must consider potential keto-enol tautomerism, which can alter spectral signatures .
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction parameters influence yield?
- Methodology : While direct synthesis protocols are not explicitly detailed in the evidence, analogous routes for related chlorophenyl aldehydes involve Claisen-Schmidt condensations or oxidation of substituted benzyl alcohols. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) can enhance regioselectivity.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like aldol condensation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. How should researchers purify this compound to achieve high purity for biological assays?
- Methodology : Use recrystallization in ethanol/water mixtures (7:3 v/v) to remove polar impurities. For non-polar byproducts, column chromatography with silica gel and hexane/ethyl acetate gradients (8:2 to 6:4) is effective. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can challenges in isolating cis/trans isomers of this compound derivatives be addressed during synthesis?
- Methodology : Isomer separation relies on selective crystallization and acid-mediated isomerization:
- Selective crystallization : Use solvent mixtures (e.g., toluene/hexane) to preferentially crystallize the cis isomer due to its lower solubility.
- Lewis acid isomerization : Treat the cis isomer with BF₃·Et₂O in dichloromethane to catalyze conversion to the trans form, which is thermodynamically more stable .
Q. What crystallographic strategies are critical for resolving hydrogen-bonding networks in this compound crystals?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation is ideal. Key considerations include:
- Crystal growth : Use slow evaporation from acetone at 4°C to obtain diffraction-quality crystals.
- Data refinement : Apply SHELXL for modeling weak hydrogen bonds (e.g., C–H···O interactions). Anisotropic displacement parameters (ADPs) must be refined to account for thermal motion in the aldehyde group .
Q. How can researchers design experiments to mitigate byproduct formation in multistep syntheses involving this compound?
- Methodology :
- Intermediate trapping : Use in-situ quenching (e.g., NaHCO₃) to stabilize reactive intermediates like enolates.
- Reaction monitoring : Employ real-time NMR or LC-MS to detect early-stage byproducts (e.g., dimerization products).
- DoE optimization : Apply a factorial design to evaluate interactions between temperature, solvent polarity, and stoichiometry .
Q. Data Contradictions and Resolution
- vs. 16 : While emphasizes synthetic isomer control, focuses on analytical techniques. Researchers should cross-validate synthetic outcomes using both crystallographic (SCXRD) and spectroscopic (FTIR/THz) methods to resolve structural ambiguities.
- : Crystal data (e.g., monoclinic symmetry) may conflict with computational predictions; iterative refinement against experimental data is essential .
Properties
IUPAC Name |
2-(4-chlorophenyl)propanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSJYXRISGHNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205676-17-1 | |
Record name | 2-(4-chlorophenyl)malonaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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